
3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one
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Overview
Description
3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9BrN2O3 It is a derivative of pyrrolidinone, featuring a bromine atom and a nitrophenyl group attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one typically involves the reaction of 3-nitrobenzaldehyde with a brominated pyrrolidine derivative. One common method includes the following steps:
Formation of Schiff Base: Reacting 3-nitrobenzaldehyde with pyrrolidine to form a Schiff base.
Bromination: Brominating the Schiff base using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, potentially forming nitroso or nitro compounds.
Scientific Research Applications
Biological Activities
Research indicates that 3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one exhibits significant biological activities, particularly:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. Its structural components may interact with microbial cellular processes, leading to inhibition of growth or cell death.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its ability to modulate specific molecular targets involved in tumor growth presents opportunities for developing new anticancer therapies.
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of:
- Pharmaceutical Intermediates : The compound can be modified to create derivatives with enhanced biological activities or improved pharmacokinetic properties.
- Heterocyclic Compounds : Its structure allows for the synthesis of various nitrogen-containing heterocycles, which are essential in medicinal chemistry due to their diverse biological activities.
Case Studies and Research Findings
Several studies have highlighted the applications and potential of this compound:
- Antimicrobial Studies : Research conducted by demonstrated that derivatives of this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial efficacy.
- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar pyrrolidinone derivatives, suggesting that modifications to the bromine and nitro groups could enhance selectivity towards cancer cell lines .
- Synthesis of Novel Compounds : In synthetic organic chemistry, this compound has been used as a precursor for synthesizing novel heterocyclic compounds that exhibit promising biological activities .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine and nitrophenyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-(3-nitrophenyl)pyrrolidin-2-one
- 3-Iodo-1-(3-nitrophenyl)pyrrolidin-2-one
- 3-Fluoro-1-(3-nitrophenyl)pyrrolidin-2-one
Uniqueness
3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s overall properties, making it a valuable compound for specific applications in research and industry.
Biological Activity
3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a bromine atom and a nitrophenyl group, suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.
The molecular formula of this compound is C10H9BrN2O2, and its molecular weight is approximately 273.09 g/mol. The presence of the bromine atom and nitro group may enhance the compound's reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways. In vitro assays have shown that derivatives of pyrrolidinones can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has demonstrated that pyrrolidine derivatives, including this compound, possess anticancer properties. In vitro studies have reported cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have been found to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle progression .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Neuroprotective | Potential protective effects on neuronal cells |
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets. The nitrophenyl group may facilitate binding to enzymes or receptors involved in cellular signaling pathways, while the bromine atom could enhance lipophilicity, allowing better membrane penetration .
Case Studies
A notable study involved the synthesis and evaluation of various pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited selective cytotoxicity against human cancer cell lines while showing minimal toxicity to normal cells. This selectivity suggests a promising therapeutic window for further development .
Properties
IUPAC Name |
3-bromo-1-(3-nitrophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c11-9-4-5-12(10(9)14)7-2-1-3-8(6-7)13(15)16/h1-3,6,9H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBVAEDSNFSZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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